![molecular formula C14H20BrN3O4 B1280695 2-[双(叔丁氧羰基)氨基]-5-溴嘧啶 CAS No. 209959-33-1](/img/structure/B1280695.png)

2-[双(叔丁氧羰基)氨基]-5-溴嘧啶

描述

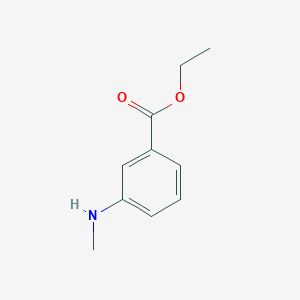

“2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is a chemical compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

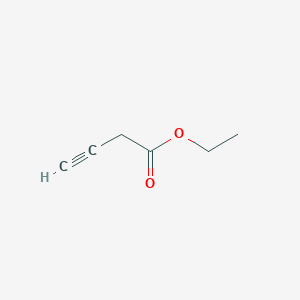

The synthesis of compounds similar to “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

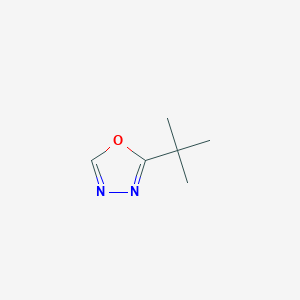

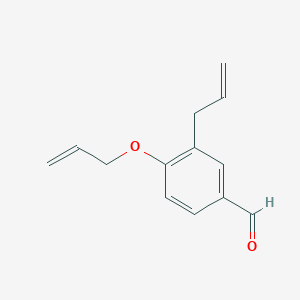

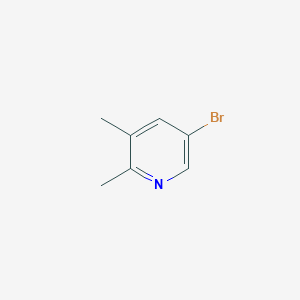

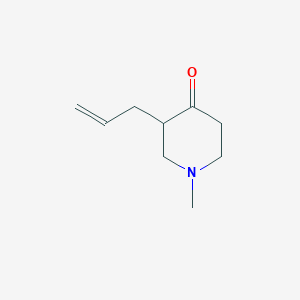

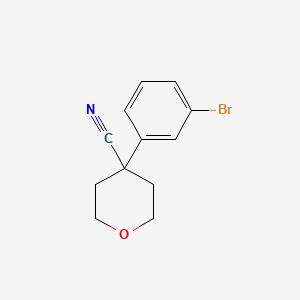

Molecular Structure Analysis

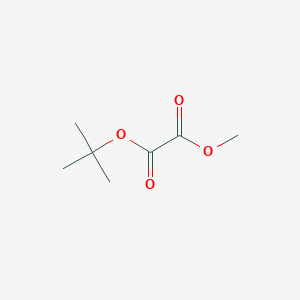

The molecular structure of “2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine” is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to an amino group, which is further attached to a pyrimidine ring. The Boc groups serve as protecting groups for the amino group, preventing it from reacting with other functional groups during synthesis .

Chemical Reactions Analysis

The tert-butyloxycarbonyl protecting group (Boc group) is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In the context of peptide synthesis, Boc-protected amino acid ionic liquids have been used as efficient reactants and reaction media .

科学研究应用

Synthesis of Bioactive Molecules

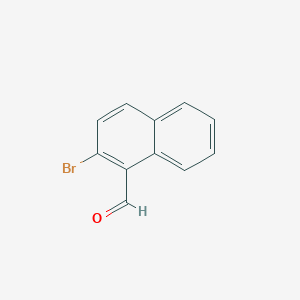

This compound is frequently used in the synthesis of bioactive molecules. Its bromopyrimidine core is a key building block in the construction of various pharmaceuticals, particularly those targeting nucleoside analogs which are essential in antiviral therapies .

Development of Agricultural Chemicals

The bromine atom present in the compound allows for further functionalization, making it a valuable precursor in the development of herbicides and pesticides. Its ability to undergo substitution reactions can lead to new compounds with potential agricultural applications .

Material Science

In material science, 2-(N,N-BisBOC-Amino)-5-bromopyrimidine can be used to create novel polymers. The presence of the tert-butoxycarbonyl (BOC) group allows for the protection of amino groups during the polymerization process, which can be later deprotected to yield functionalized materials .

Catalysis

The compound’s structure is conducive to forming complexes with metals, which can act as catalysts in various chemical reactions. This is particularly useful in the field of green chemistry, where efficient and recyclable catalysts are sought after .

Molecular Imaging

Due to its reactive bromine, 2-(N,N-BisBOC-Amino)-5-bromopyrimidine can be used to tag biomolecules, aiding in molecular imaging techniques. This is crucial for understanding biological processes and the development of diagnostic tools .

Chemical Biology

In chemical biology, the compound can be used to study protein interactions. By modifying proteins with this compound, researchers can investigate the biological pathways and interactions at a molecular level .

Nanotechnology

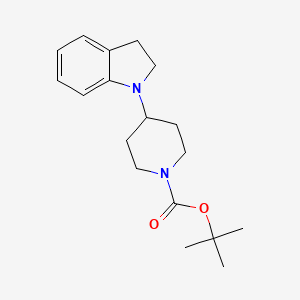

The tert-butoxycarbonyl group in 2-(N,N-BisBOC-Amino)-5-bromopyrimidine makes it a candidate for surface modification of nanoparticles. This can improve the solubility and biocompatibility of nanoparticles used in drug delivery systems .

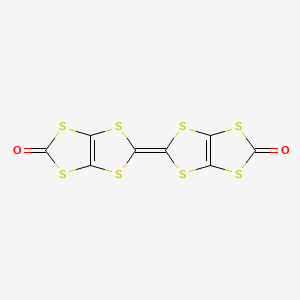

Organic Electronics

Finally, in the field of organic electronics, the pyrimidine ring can be part of organic semiconductors. These materials are used in the production of light-emitting diodes (LEDs), solar cells, and transistors .

作用机制

Target of Action

It’s known that the compound is used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

The mode of action of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine involves its role as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

It’s known that the compound is used in the synthesis of phosphatidylserine and ornithine , suggesting that it may play a role in the biochemical pathways involving these molecules.

Pharmacokinetics

It’s worth noting that the compound’s solubility and stability can be influenced by factors such as temperature and ph .

Result of Action

The molecular and cellular effects of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine’s action depend on the specific context of its use. In the context of organic synthesis, the compound serves as a protecting group for amines, allowing for selective reactions to occur .

Action Environment

The action, efficacy, and stability of 2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the pH of the solution, and the temperature of the reaction .

属性

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-16-7-9(15)8-17-10/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKYABNFMXOTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475066 | |

| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine | |

CAS RN |

209959-33-1 | |

| Record name | Di-tert-butyl (5-bromopyrimidin-2-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。